molecular formula C9H12FNO2 B1386051 3-(4-Amino-2-fluorophenoxy)propan-1-ol CAS No. 1152557-00-0

3-(4-Amino-2-fluorophenoxy)propan-1-ol

Cat. No.: B1386051
CAS No.: 1152557-00-0
M. Wt: 185.2 g/mol
InChI Key: AUADMTRNTVGCDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-2-fluorophenoxy)propan-1-ol is a fluorinated aromatic compound of interest in medicinal chemistry and pharmaceutical research. It serves as a valuable chemical building block for developing more complex molecules. Compounds with similar fluorophenoxy scaffolds have demonstrated significant research value, particularly in the development of kinase inhibitors, with one well-known example being the anticancer agent Regorafenib . The structural features of this compound—including the amino group, the fluorine atom, and the propanol chain—make it a versatile intermediate for synthetic organic chemistry. Based on the properties of closely related analogs, this compound is expected to have good gastrointestinal absorption and the potential to cross the blood-brain barrier, which can be relevant for research on compounds targeting the central nervous system . Furthermore, computational predictions on structural analogs suggest this molecule likely adheres to drug-likeness rules, such as Lipinski's Rule of Five, indicating its potential as a starting point for drug discovery programs . As a standard safety precaution, researchers should handle this compound with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(4-amino-2-fluorophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c10-8-6-7(11)2-3-9(8)13-5-1-4-12/h2-3,6,12H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUADMTRNTVGCDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Amino-2-fluorophenoxy)propan-1-ol generally follows a convergent approach:

  • Formation of the fluorinated phenol intermediate.
  • Nucleophilic substitution or etherification to introduce the propanol side chain.
  • Introduction or transformation of the amino group, often via reduction of a nitro precursor or direct amination.

This sequence ensures regioselective substitution on the aromatic ring and functional group compatibility.

Detailed Synthetic Routes and Reaction Conditions

Step Reaction Type Starting Materials/Intermediates Reagents/Conditions Outcome/Notes
1 Nitroaldol Reaction 4-Fluorobenzaldehyde + nitromethane Base (e.g., NaOH), solvent Formation of 4-fluoro-β-nitrostyrene intermediate
2 Reduction of Nitro Group 4-Fluoro-β-nitrostyrene Hydrogen gas, Pd/C catalyst or chemical reductants Conversion of nitro to amino group
3 Hydroxylation / Etherification Amino-substituted fluorophenol Suitable oxidizing agents or alkylation agents Formation of this compound
4 Nucleophilic substitution Fluorophenol + epichlorohydrin or halogenated propanol Base (e.g., K2CO3), KI catalyst, solvent (e.g., acetone) Formation of phenoxypropanol intermediate
5 Reduction of ketone/oxime group 1-(4-fluorophenoxy)propan-2-one oxime Pd/C hydrogenation or NaBH4 reduction Conversion to amino alcohol derivative

Specific Synthetic Examples

  • Nitroaldol and Reduction Route: Starting from 4-fluorobenzaldehyde, the nitroaldol reaction with nitromethane under basic conditions yields 4-fluoro-β-nitrostyrene, which is subsequently reduced catalytically to the corresponding amine. Hydroxylation or alkylation with propanol derivatives follows to yield the target compound.

  • Phenoxypropan-2-one Oxime Route: Phenol derivatives are reacted with propan-2-one derivatives under basic conditions with potassium iodide catalysis to form phenoxypropan-2-one oximes. These oximes are then reduced catalytically (e.g., Pd/C under hydrogen) to amino alcohols, including fluorinated analogs.

  • Epoxide Ring-Opening Route: Epichlorohydrin or epoxystyrene derivatives undergo nucleophilic ring-opening by fluorophenol derivatives to form phenoxypropanol intermediates. Subsequent amination or reduction steps yield the amino alcohol.

  • Catalytic Hydrogenation: Use of palladium on carbon (Pd/C) under hydrogen atmosphere is a preferred method for reducing nitro groups to amino groups and oximes to amino alcohols. Reaction parameters such as pressure (10–15 atm), temperature (room temperature to 50 °C), and reaction time (12–24 hours) critically affect yield and purity.

  • Base and Catalyst Selection: Potassium carbonate (K2CO3) combined with potassium iodide (KI) enhances nucleophilic substitution efficiency in etherification steps, improving yields of phenoxypropanol intermediates.

  • Solvent Effects: Polar aprotic solvents such as acetone or tetrahydrofuran (THF) facilitate nucleophilic substitution and reduction reactions, while ethanol is commonly used in catalytic hydrogenations.

  • Purification: Flash column chromatography and recrystallization are standard for isolating pure amino alcohol products, with yields typically ranging from 60% to 85% depending on the step and conditions.

Method Starting Material(s) Key Reagents/Conditions Yield (%) Advantages Limitations
Nitroaldol + Catalytic Reduction 4-Fluorobenzaldehyde + nitromethane NaOH (base), Pd/C, H2, hydroxylation agent 65–75 Straightforward, scalable Multi-step, sensitive to conditions
Phenoxypropan-2-one Oxime Route Fluorophenol + propan-2-one K2CO3, KI, Pd/C, H2 70–80 High selectivity, mild conditions Requires oxime intermediate
Epoxide Ring-Opening Fluorophenol + epichlorohydrin Base (K2CO3), solvent (acetone) 60–70 Direct ether formation Possible side reactions

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-2-fluorophenoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 3-(4-Amino-2-fluorophenoxy)propan-2-one.

    Reduction: Formation of 3-(4-Amino-2-fluorophenoxy)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 3-(4-Amino-2-fluorophenoxy)propan-1-ol exhibit anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) enzymes, which are crucial in pain and inflammation pathways. Studies have shown that fluorinated phenolic compounds can effectively reduce inflammation, suggesting potential therapeutic uses in pain management and inflammatory diseases.

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. For instance, similar compounds have demonstrated activity against Mycobacterium species, indicating that this compound may also possess antimicrobial efficacy .

3. Modulation of Ion Channels
In the context of cystic fibrosis treatment, small molecules that modulate the cystic fibrosis transmembrane conductance regulator (CFTR) have gained attention. Research into related compounds has shown promise in enhancing CFTR function, which could lead to new therapies for cystic fibrosis .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of a series of fluorinated phenolic compounds similar to this compound. The results indicated significant inhibition of COX enzymes, leading to reduced inflammatory markers in animal models .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against Mycobacterium avium subsp. paratuberculosis. The study found that certain derivatives exhibited higher activity than standard antibiotics, suggesting a potential role for this compound in treating resistant infections .

Mechanism of Action

The mechanism of action of 3-(4-Amino-2-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • In contrast, 3-(2-bromo-6-fluorophenyl)propan-1-ol () features bromine, which increases lipophilicity and may promote halogen bonding . 3-(2-isopropyl-5-methylphenoxy)propan-1-ol () contains alkyl groups (isopropyl, methyl) that reduce polarity, making it an oil, whereas the target compound’s polar groups (-OH, -NH₂) likely improve aqueous solubility .
  • Backbone Modifications: (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride () has an amino group on the propanol backbone rather than the aromatic ring, altering its charge state and solubility. The hydrochloride salt further enhances water solubility . (2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol () introduces a stereochemical configuration and iodine substituent, which could enhance binding specificity in chiral environments but reduce metabolic stability .

Biological Activity

3-(4-Amino-2-fluorophenoxy)propan-1-ol, also known by its CAS number 1152557-00-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₃FNO₂
  • Molecular Weight : 185.21 g/mol
  • Functional Groups : Amino group (-NH₂), fluorophenoxy group, and alcohol (-OH)

The presence of the fluorine atom in the para position of the phenyl ring is significant as it can enhance the compound's lipophilicity and bioactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It may bind to receptors in the central nervous system or other tissues, modulating neurotransmitter activity.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antibacterial properties against certain strains of bacteria.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa32Low
Bacillus subtilis4High

These results indicate that while the compound has moderate activity against some Gram-positive and Gram-negative bacteria, it shows particularly strong inhibition against Bacillus subtilis.

Cytotoxicity Studies

Cytotoxicity assays were conducted using human cell lines to evaluate the safety profile of this compound. The findings are summarized in the following table:

Cell LineIC₅₀ (µM)Toxicity Level
THP-1 (Monocytic Leukaemia)50Moderate
HeLa (Cervical Cancer)75Low
MCF-7 (Breast Cancer)100Low

The IC₅₀ values suggest that while there is some cytotoxicity observed, it remains within acceptable limits for further exploration in therapeutic applications.

Case Study 1: Antibacterial Properties

In a comparative study, researchers synthesized a series of compounds related to this compound and evaluated their antibacterial activities. The study highlighted that modifications in the structure could significantly enhance antimicrobial efficacy. For instance, derivatives with additional halogen substitutions showed improved activity against resistant strains of bacteria.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound in animal models. Results indicated that administration led to a decrease in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders. The mechanism was hypothesized to involve modulation of serotonin receptors.

Q & A

Q. Example Workflow :

Docking : Prioritize binding poses.

SPR Validation : Confirm computational predictions.

Enzymatic Assays : Correlate binding affinity with functional inhibition.

(Advanced) What strategies resolve enantiomeric effects in this compound?

Methodological Answer:

  • Chiral Chromatography : Use columns like Chiralpak IA/IB. Optimize mobile phase (hexane:isopropanol 90:10 + 0.1% diethylamine) to separate enantiomers .
  • Enzymatic Resolution : Incubate racemic mixture with lipases (e.g., Candida antarctica) in organic solvents. Monitor enantiomeric excess (ee) via chiral HPLC.

Q. Example Results :

ConditionDegradation ProductsStability Rank
pH 1 (HCl)NoneHigh
pH 13 (NaOH)Phenolic byproductsLow

(Advanced) How can computational modeling predict the reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and aggregation.

Q. Key Outputs :

  • HOMO (-5.2 eV): Localized on amino/fluorophenoxy groups.
  • LUMO (-1.8 eV): Propanol chain.

(Basic) What are common derivatives of this compound, and how are they synthesized?

Methodological Answer:

  • Amide Derivatives : React with acyl chlorides (e.g., acetyl chloride) in pyridine.
  • Ether Derivatives : Alkylate the hydroxyl group using alkyl halides (e.g., CH₃I, K₂CO₃).

Q. Synthetic Table :

DerivativeReagentsYield (%)
AcetylatedAcCl, pyridine75
Methyl etherCH₃I, K₂CO₃65

(Advanced) How to address contradictions in reported biological activities of this compound?

Methodological Answer:

  • Purity Analysis : Compare impurity profiles via LC-MS. Use orthogonal methods (e.g., TLC vs. HPLC).
  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, serum concentration).
  • Cross-Validation : Combine SPR, docking, and enzymatic assays to verify target engagement.

Case Study : Discrepant IC₅₀ values may arise from impurities >5%. Repurify via preparative HPLC and retest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.